4-Iodo-2-(trifluoromethyl)phenol
Overview
Description
“4-Iodo-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO. It has a molecular weight of 288.01 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is known to be an intermediate in organic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H
. This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with iodine and trifluoromethyl groups attached. Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . The storage temperature is recommended to be at room temperature .Scientific Research Applications
Phenolic Aryliodonium Salts and Phenol Transfer Reagents
Phenolic aryliodonium salts, prepared from [hydroxy(tosyloxy)iodo]arenes and aryl silyl ethers, have structures confirmed by X-ray crystallography. These salts, including 4-hydroxyphenyl(phenyl)iodonium salts, are potentially useful as phenol transfer reagents in various reactions with anionic nucleophiles (Yoshimura et al., 2018).
Electrochemical Studies in Ionic Liquids
The electrochemistry of phenol, including derivatives like 4-Iodo-2-(trifluoromethyl)phenol, has been studied in ionic liquids. These studies have observed the oxidation of phenol and phenolate, with implications for the formation of phenoxyl radicals and corresponding phenyl triflate molecules (Villagrán et al., 2006).
Synthesis of Di(trifluoromethyl)benzenes
A synthesis method using hexafluoro-2-butyne with 2-heterosubstituted furans has been developed, leading to the creation of 4-heterosubstituted 2,3-di(trifluoromethyl)phenol building blocks. These building blocks are versatile for further reactions and synthesis of various substituted benzenes (Zhu, Staeger, Boyd, 2000).
Continuous Flow Iodination Processes
Studies on the iodination of related compounds, like 4-fluoro-2-(trifluoromethyl)benzonitrile, under continuous flow conditions have been conducted. These studies have implications for the selective formation of iodinated derivatives, useful in various chemical syntheses (Dunn et al., 2018).
Radioiodination of Arenes
Radioiodination techniques using Iodo-gen™ have been evaluated for various arenes with hydroxy or methoxy substituents, which may include compounds like this compound. This research is crucial for advancing radiolabeling techniques in various scientific applications (Krummeich, Holschbach, Stöcklin, 1996).
Reactions with Hypervalent Iodine Trifluoromethylation Reagents
The reactivity of hypervalent iodine electrophilic trifluoromethylation reagents with phenols, including the formation of trifluoromethylated cyclohexadienones, provides insights into aromatic substitution reactions essential for synthetic chemistry (Stanek, Koller, Togni, 2008).
Flavor Profile Analysis in Drinking Water
Research on the reactions of iodine with phenol, relevant to the formation of iodophenols like this compound, has been conducted in the context of the USA space program. This research is crucial for understanding taste and odor properties in disinfected potable water (Dietrich et al., 1999).
TheseThe scientific research applications of this compound are diverse, covering various aspects of chemistry and material science. Here are some key findings:
1. Aryliodonium Salt Preparation
Phenolic aryliodonium salts, including those based on this compound, are prepared using [hydroxy(tosyloxy)iodo]arenes and aryl silyl ethers. These salts, particularly with the hydroxy group in the para-position, are useful as phenol transfer reagents in reactions with various anionic nucleophiles (Yoshimura et al., 2018).
2. Electrochemical Properties in Ionic Liquids
This compound demonstrates unique electrochemical properties when oxidized in certain ionic liquids, forming phenoxyl radicals that further react to produce phenyl triflate molecules (Villagrán et al., 2006).
3. Synthesis of Disubstituted Benzenes
This compound aids in the synthesis of 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes through Diels-Alder reactions with hexafluoro-2-butyne. The method allows for regiospecific opening of the furan's oxa bridge, yielding a versatile phenol building block (Zhu et al., 2000).
4. Continuous Flow Iodination
This compound is used in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions. This process is notable for its use in observing and manipulating aryl lithium regioisomers (Dunn et al., 2018).
5. Electrophilic Radioiodination
It is utilized in electrophilic radioiodination processes, particularly with Iodo-gen™, for the radioiodination of arenes. This technique shows high radiochemical yields for phenols and anisoles with certain substituents (Krummeich et al., 1996).
6. Trifluoromethylation Reactions
The compound facilitates trifluoromethylation of phenol derivatives, particularly at the benzylic C-H bond, which is useful in synthesizing various biologically active molecules (Egami et al., 2015).
Mechanism of Action
If you’d like more details on any specific aspect, feel free to ask!
: 4-(trifluoromethyl)phenol: Uses, Interactions, Mechanism of Action | DrugBank Online : 4-Iodobenzotrifluoride 97 455-13-0 - MilliporeSigma : Phenol: Uses, Interactions, Mechanism of Action | DrugBank Online : 2-Iodo-4-(trifluoromethyl)phenol | 463976-21-8 - MilliporeSigma : 4-Iodo-2,5-bis(trifluoromethyl)phenol | 1805594-85-7 : 2-Iodo-4-(trifluoromethyl)phenol | C7H4F3IO | ChemSpider : 2-Iodo-4-(trifluoromethyl)phenol, 97%, Thermo Scientific™ : 4-IODO-2-(TRIFLUOROMETHYL)PHENOL | 1132942-88-1 - MilliporeSigma
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Iodo-2-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative addition and transmetalation processes, which are crucial for carbon-carbon bond formation . The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound has been found to affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in radical trifluoromethylation can result in the formation of stable intermediates that facilitate the desired chemical reactions . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over prolonged periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell signaling pathways and gene expression, which can persist even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism . These interactions can lead to the formation of stable intermediates that are further processed by cellular machinery.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The distribution of this compound within different cellular compartments can determine its impact on various biochemical processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCSGNJJHAYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693495 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132942-88-1 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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